molecular formula C8H10N4O B15198459 2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole

2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B15198459
M. Wt: 178.19 g/mol
InChI Key: PUDOJOGZPSCHRY-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with hydrazine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole typically involves the reaction of 5-methoxy-1H-benzo[d]imidazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole is largely dependent on its interaction with biological targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    2-Hydrazinyl-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its solubility and reactivity.

    5-Methoxy-1H-benzo[d]imidazole: Lacks the hydrazine group, reducing its potential for forming covalent bonds with biological targets.

    2-Amino-5-methoxy-1H-benzo[d]imidazole: Similar structure but with an amino group instead of hydrazine, which may alter its reactivity and biological activity.

Uniqueness: 2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of both hydrazine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)hydrazine

InChI

InChI=1S/C8H10N4O/c1-13-5-2-3-6-7(4-5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12)

InChI Key

PUDOJOGZPSCHRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NN

Origin of Product

United States

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